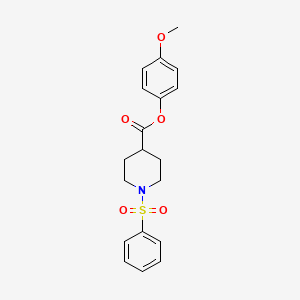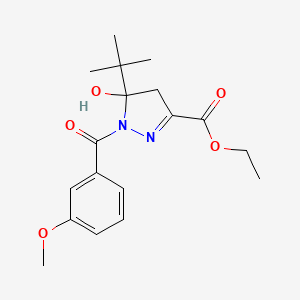![molecular formula C16H17ClN2O2S B5043635 3-{1-[(4-Chlorophenyl)sulfonyl]piperidin-2-yl}pyridine](/img/structure/B5043635.png)
3-{1-[(4-Chlorophenyl)sulfonyl]piperidin-2-yl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{1-[(4-Chlorophenyl)sulfonyl]piperidin-2-yl}pyridine is a complex organic compound that features a piperidine ring, a pyridine ring, and a sulfonyl group attached to a chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(4-Chlorophenyl)sulfonyl]piperidin-2-yl}pyridine typically involves multiple steps, starting with the preparation of the piperidine and pyridine rings, followed by the introduction of the sulfonyl and chlorophenyl groups. Common synthetic routes include:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of Pyridine Ring: Pyridine rings are often synthesized via condensation reactions.
Introduction of Sulfonyl Group: Sulfonylation reactions using sulfonyl chlorides are commonly employed.
Attachment of Chlorophenyl Group: This step can be accomplished through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
3-{1-[(4-Chlorophenyl)sulfonyl]piperidin-2-yl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 3-{1-[(4-Chlorophenyl)sulfonyl]piperidin-2-yl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The piperidine and pyridine rings contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-{1-[(4-Methylphenyl)sulfonyl]piperidin-2-yl}pyridine: Similar structure but with a methyl group instead of a chlorine atom.
3-{1-[(4-Fluorophenyl)sulfonyl]piperidin-2-yl}pyridine: Contains a fluorine atom instead of chlorine.
3-{1-[(4-Bromophenyl)sulfonyl]piperidin-2-yl}pyridine: Features a bromine atom in place of chlorine.
Uniqueness
The presence of the chlorine atom in 3-{1-[(4-Chlorophenyl)sulfonyl]piperidin-2-yl}pyridine imparts unique electronic and steric properties, influencing its reactivity and binding interactions. This makes it distinct from its analogs with different halogen substitutions.
特性
IUPAC Name |
3-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c17-14-6-8-15(9-7-14)22(20,21)19-11-2-1-5-16(19)13-4-3-10-18-12-13/h3-4,6-10,12,16H,1-2,5,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLAFQXQCBLDQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24809709 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![17-(3-Nitrophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid (non-preferred name)](/img/structure/B5043555.png)
![5-[2-(3-METHOXYPHENYL)ACETAMIDO]-2-(METHYLAMINO)-1,3-THIAZOLE-4-CARBOXAMIDE](/img/structure/B5043559.png)
![(4-ISOBUTOXYPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE](/img/structure/B5043565.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide](/img/structure/B5043580.png)
![5-{[4-(3-fluorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenol](/img/structure/B5043587.png)
![(3-methylcyclohexylidene)[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B5043602.png)
![methyl 4-{3-[2-(4-bromophenyl)-4-oxo-3(4H)-quinazolinyl]propoxy}benzoate](/img/structure/B5043605.png)
![[1-methyl-1-(1-{1-[(phenylthio)acetyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethyl]amine trifluoroacetate](/img/structure/B5043613.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B5043614.png)
![5-(3,4-dimethoxyphenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5043617.png)

![N-(3-{N-[(1,3-benzodioxol-5-yloxy)acetyl]ethanehydrazonoyl}phenyl)-5-ethyl-3-thiophenecarboxamide](/img/structure/B5043627.png)
![5-Acetyl-2-[(2-{[1,1'-biphenyl]-4-YL}-2-oxoethyl)sulfanyl]-6-methyl-4-(naphthalen-1-YL)-1,4-dihydropyridine-3-carbonitrile](/img/structure/B5043630.png)

